![molecular formula C17H18ClNO3S B486668 1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-2-methylindoline CAS No. 728036-73-5](/img/structure/B486668.png)
1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-2-methylindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-2-methylindoline is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-2-methylindoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction of an appropriate precursor, such as 2-nitrobenzylamine, under reducing conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the indoline core with a sulfonyl chloride derivative, such as 5-chloro-2-ethoxybenzenesulfonyl chloride, in the presence of a base like triethylamine.
Final Product Formation: The final step involves the purification of the product through recrystallization or chromatography to obtain pure this compound.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated systems to ensure consistency and scalability.
Chemical Reactions Analysis
1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-2-methylindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development, particularly in the areas of anti-inflammatory and anticancer research.
Medicine: The compound’s unique structure allows it to interact with specific biological targets, making it a candidate for the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-2-methylindoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-2-methylindoline can be compared with other indole derivatives, such as:
1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]pyrrolidine: Similar in structure but with a pyrrolidine core instead of an indoline core.
1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]piperidine: Contains a piperidine core, offering different chemical and biological properties.
5-Chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide: Another indole derivative with distinct biological activities.
Properties
IUPAC Name |
1-(5-chloro-2-ethoxyphenyl)sulfonyl-2-methyl-2,3-dihydroindole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3S/c1-3-22-16-9-8-14(18)11-17(16)23(20,21)19-12(2)10-13-6-4-5-7-15(13)19/h4-9,11-12H,3,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZMFCHISSDIKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C(CC3=CC=CC=C32)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
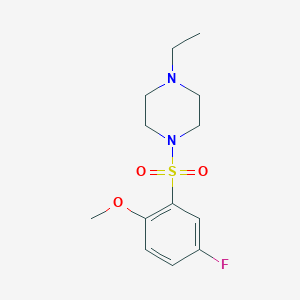
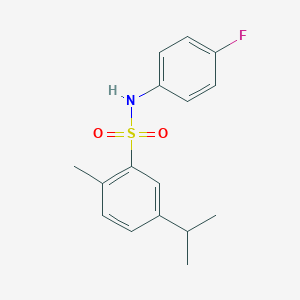
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(5-fluoro-2-methoxybenzenesulfonyl)piperazine](/img/structure/B486592.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine](/img/structure/B486593.png)
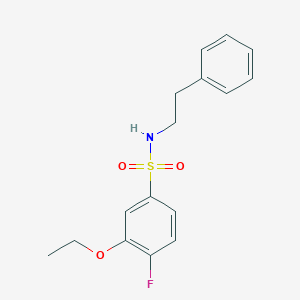
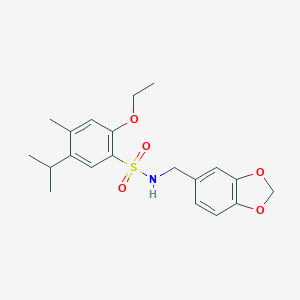
![1-Bromo-2-ethoxy-4-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B486600.png)
![5-Chloro-2-methoxy-4-methyl-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B486601.png)
![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-2-methylindoline](/img/structure/B486604.png)
![1-Chloro-2-ethoxy-4-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B486606.png)
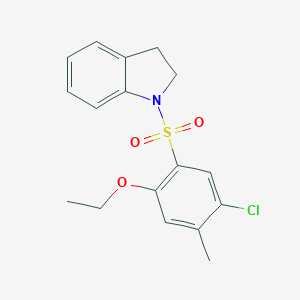
![{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}indoline](/img/structure/B486609.png)
![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-2-methylindoline](/img/structure/B486610.png)
![{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}indoline](/img/structure/B486611.png)
